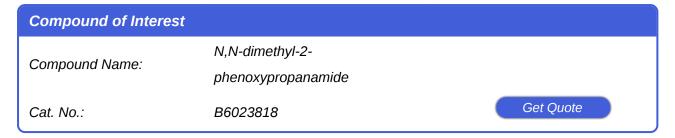


A Technical Guide to the Physicochemical Properties of N,N-dimethyl-2-phenoxypropanamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-2-phenoxypropanamide is an organic compound featuring a propanamide backbone with a phenoxy group at the second carbon and two methyl groups on the amide nitrogen. While specific experimental data for this compound is not readily available in the public domain, this technical guide provides a comprehensive overview of its predicted physicochemical properties. These predictions are derived from the known characteristics of its parent carboxylic acid, 2-phenoxypropanoic acid, and established principles of medicinal chemistry. This document also outlines detailed experimental protocols for the empirical determination of these properties, offering a foundational guide for researchers synthesizing or working with this molecule.

Chemical Structure and Identifiers

The structural features of **N,N-dimethyl-2-phenoxypropanamide** include a chiral center at the second carbon of the propanamide chain, a polar tertiary amide group, and an aromatic phenoxy moiety.

• IUPAC Name: N,N-dimethyl-2-phenoxypropanamide



- Molecular Formula: C11H15NO2
- Chemical Structure:

/ CH - O - C₆H₅ / CH₃

Predicted Physicochemical Properties

The conversion of a carboxylic acid to its corresponding N,N-dimethylamide significantly alters its physicochemical properties. The loss of the acidic proton and the introduction of the dimethylamino group reduce hydrogen bonding capability while increasing polarity and molecular weight. The following table summarizes the predicted properties for **N,N-dimethyl-2-phenoxypropanamide**, with detailed explanations in the subsequent sections.



Property	Predicted Value	Rationale
Molecular Weight	193.24 g/mol	Calculated from the molecular formula C11H15NO2.
Physical State	Colorless to pale yellow liquid or low-melting solid at room temperature.	Based on the properties of the precursor 2-phenoxypropanoic acid, which has a low melting point. The amidation is expected to result in a liquid or low-melting solid.
Melting Point	Lower than 29-30 °C	The precursor, (S)-2- phenylpropionic acid, has a melting point of 29-30°C[1]. The conversion of a carboxylic acid to a tertiary amide disrupts the hydrogen-bonding network, typically leading to a lower melting point.
Boiling Point	> 262 °C	The boiling point of the precursor acid is approximately 261-262 °C[1]. The increase in molecular weight and polarity from the N,N-dimethylamide group is expected to significantly increase the boiling point.
Solubility	Soluble in organic solvents (e.g., ethanol, DMSO, acetone); sparingly soluble in water.	The phenoxy and alkyl groups contribute to lipophilicity, while the tertiary amide provides polarity. It is expected to be more soluble in organic solvents than in water.
рКа	Not applicable in the typical aqueous range (0-14).	The molecule lacks a readily ionizable proton. Amides are extremely weak bases.



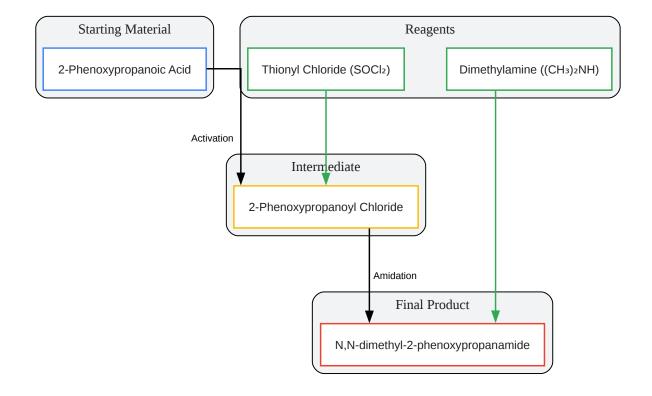
logP (Octanol-Water Partition Coefficient)

Predicted to be between 1.5 and 2.5.

The precursor acid has a logP of around 1.9. The conversion to the amide will alter lipophilicity, but it is expected to remain in a similar range, indicating moderate lipophilicity.

Synthesis and Characterization

A plausible and common method for the synthesis of **N,N-dimethyl-2-phenoxypropanamide** is the amidation of its corresponding carboxylic acid, 2-phenoxypropanoic acid. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by a reaction with dimethylamine.





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Caption: Synthetic workflow for **N,N-dimethyl-2-phenoxypropanamide**.

Predicted ¹H NMR Spectral Data

Confirmation of the structure would rely on spectroscopic methods, particularly ¹H NMR. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are:

- 7.35-6.90 (m, 5H): Protons on the phenyl ring of the phenoxy group.
- 4.80 (q, 1H): The methine proton at the C2 position, coupled to the C3 methyl protons.
- 3.10 (s, 3H) and 2.95 (s, 3H): Two distinct singlets for the N-methyl groups due to restricted rotation around the amide C-N bond.
- 1.65 (d, 3H): The methyl protons at the C3 position, coupled to the C2 methine proton.

Experimental Protocols for Physicochemical Property Determination

The following are standard experimental protocols to determine the key physicochemical properties of a novel compound like **N,N-dimethyl-2-phenoxypropanamide**.

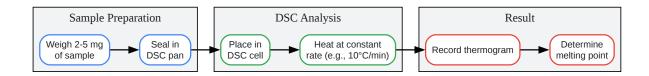
Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a precise method for determining the melting temperature and heat of fusion of a substance.[2][3]

- Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[4] An endothermic peak is observed as the sample melts, with the peak temperature corresponding to the melting point.[5]
- Procedure:
 - Calibrate the DSC instrument using certified standards (e.g., indium).



- Accurately weigh approximately 2-5 mg of the purified, dry sample into an aluminum DSC pan.
- Seal the pan hermetically. An empty sealed pan is used as the reference.
- Place both the sample and reference pans into the DSC cell.
- Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
- Record the heat flow versus temperature to obtain the DSC thermogram. The onset or peak of the melting endotherm is taken as the melting point.



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Caption: Workflow for Melting Point Determination by DSC.

Determination of Boiling Point by the Thiele Tube Method

This micro-method is suitable for determining the boiling point of small quantities of a liquid.[6]

- Principle: The boiling point is the temperature at which the vapor pressure of the liquid
 equals the atmospheric pressure.[7] This is observed as the point where a continuous
 stream of bubbles from an inverted capillary tube ceases, and the liquid is drawn into the
 capillary.
- Procedure:
 - Place a few milliliters of the liquid sample into a small test tube.



- Invert a capillary tube (sealed at one end) and place it into the test tube with the open end down.
- Attach the test tube to a thermometer and immerse the setup in a Thiele tube containing mineral oil.[7]
- Gently heat the side arm of the Thiele tube.
- Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the capillary.
- Once a continuous stream of bubbles is observed, remove the heat.
- The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[6]

Determination of Solubility

This protocol determines the qualitative solubility of the compound in various solvents.

- Principle: The solubility is determined by observing the formation of a clear, homogeneous solution after adding a specified amount of solute to a solvent.[8][9]
- Procedure:
 - Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of test tubes.
 - To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, DMSO, acetone, hexane).
 - Agitate the tubes vigorously (e.g., by vortexing) for 1-2 minutes at a controlled temperature.[10]
 - Visually inspect each tube for the presence of undissolved solid.
 - If the solid dissolves completely, the compound is classified as soluble in that solvent at that concentration. If not, it is classified as sparingly soluble or insoluble.



Determination of pKa by Potentiometric Titration

For **N,N-dimethyl-2-phenoxypropanamide**, which lacks an acidic proton, this method would be used to confirm the absence of a pKa in the aqueous range.

- Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated pH electrode.[11][12] The pKa is determined from the inflection point of the titration curve.[13]
- Procedure:
 - Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]
 - Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if needed to ensure solubility).
 - Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
 - Record the pH after each addition of titrant, allowing the reading to stabilize.
 - Plot the pH versus the volume of titrant added. The absence of a clear inflection point in the pH range of 2-12 would confirm the lack of an ionizable group in this range.

Conclusion

This technical guide provides a predictive overview of the physicochemical properties of **N,N-dimethyl-2-phenoxypropanamide**, a compound for which direct experimental data is currently lacking. The predictions, based on established chemical principles and the properties of its precursor, suggest it is likely a liquid or low-melting solid with moderate lipophilicity and a high boiling point. The provided experimental protocols offer a clear path for researchers to empirically determine these properties, enabling further development and characterization of this molecule.

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